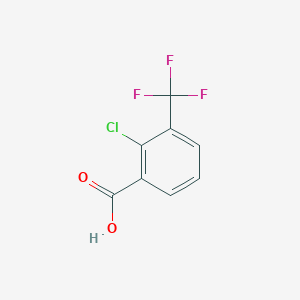

2-Chloro-3-(trifluoromethyl)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-3-(trifluoromethyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-4(7(13)14)2-1-3-5(6)8(10,11)12/h1-3H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXOAWWUSRZCGKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371523 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39226-97-6 | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-(trifluoromethyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid: Synthesis, Properties, and Application in Drug Discovery

CAS Number: 39226-97-6

This technical guide provides an in-depth overview of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key chemical intermediate for researchers, scientists, and professionals in drug development. The document details its physicochemical properties, provides a comprehensive experimental protocol for its synthesis, and outlines its application in the development of therapeutic agents, specifically as a precursor to ketoamide-based cathepsin S inhibitors.

Physicochemical and Structural Data

This compound is a substituted aromatic carboxylic acid. The presence of both a chloro and a trifluoromethyl group on the benzoic acid ring imparts unique electronic properties and reactivity, making it a valuable building block in medicinal chemistry.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 39226-97-6 | [2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [2] |

| Melting Point | 132-136 °C | ChemicalBook |

| Boiling Point | 280 °C | ChemicalBook |

| Density | 1.523 g/cm³ | ChemicalBook |

| Appearance | Solid | ChemicalBook |

Table 2: Chemical Identifiers

| Identifier Type | Identifier |

| IUPAC Name | This compound |

| SMILES | C1=CC(=C(C(=C1)Cl)C(=O)O)C(F)(F)F |

| InChI | InChI=1S/C8H4ClF3O2/c9-6-4(8(10,11)12)2-1-3-5(6)7(13)14/h1-3H,(H,13,14) |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a key pharmacophore are presented below.

Synthesis of this compound

This protocol describes the synthesis of this compound via ortho-lithiation of 1-chloro-2-(trifluoromethyl)benzene followed by carboxylation with dry ice. This method is adapted from established procedures for the synthesis of related substituted benzoic acids.[3][4]

Experimental Workflow

References

- 1. Trifluoromethylphenyl as P2 for ketoamide-based cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Chloro-5-(trifluoromethyl)benzoic acid synthesis - chemicalbook [chemicalbook.com]

- 3. CN103012122A - Preparation method of 2-chloro-5-(trifluoromethyl) benzoic acid - Google Patents [patents.google.com]

- 4. Cathepsin-Targeting SARS-CoV-2 Inhibitors: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and Application in Cathepsin S Inhibitor Development

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in modern organic synthesis and drug discovery. The strategic placement of a chlorine atom and a trifluoromethyl group on the benzoic acid core imparts unique reactivity, making it a valuable building block, particularly in the development of targeted therapeutic agents. This document details its physicochemical properties, a representative synthesis protocol, spectroscopic analysis, and its pivotal role as a precursor in the synthesis of α-ketoamide based Cathepsin S inhibitors.

Physicochemical and Structural Data

This compound is a solid compound at room temperature. Its key quantitative properties are summarized below for quick reference.

| Property | Value | Reference |

| Molecular Weight | 224.56 g/mol | [1][2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| CAS Number | 39226-97-6 | [1][2] |

| Boiling Point | 280 °C | [2] |

| Density | 1.523 g/cm³ | [2] |

| Flash Point | 123 °C | [2] |

| Physical Form | Solid | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis Protocol

Reaction Scheme:

-

Starting Material: 2-Chloro-1-(trifluoromethyl)benzene

-

Key Reagents: n-Butyllithium (n-BuLi), Tetrahydrofuran (THF), Dry Ice (solid CO₂)

-

Product: this compound

Detailed Methodology:

-

Step 1: Preparation of Reaction Vessel

-

A three-necked, round-bottomed flask is oven-dried and assembled while hot under a stream of dry nitrogen gas.

-

The flask is equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a rubber septum for reagent addition.

-

-

Step 2: Reaction Setup

-

The flask is charged with anhydrous tetrahydrofuran (THF).

-

2-Chloro-1-(trifluoromethyl)benzene (1.0 equivalent) is added via syringe.

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

-

Step 3: Lithiation

-

n-Butyllithium (1.1 equivalents, typically as a 2.5 M solution in hexanes) is added dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above -70 °C.

-

The reaction mixture is stirred at -78 °C for an additional 2 hours to ensure complete ortho-lithiation.

-

-

Step 4: Carboxylation

-

An excess of freshly crushed dry ice (solid CO₂) is added to the reaction mixture in small portions. A vigorous reaction is expected.

-

The mixture is allowed to slowly warm to room temperature overnight, allowing for the complete sublimation of excess CO₂.

-

-

Step 5: Work-up and Purification

-

The reaction is quenched by the slow addition of water.

-

The aqueous layer is separated and acidified to a pH of 2-3 with concentrated hydrochloric acid (HCl), leading to the precipitation of the crude benzoic acid product.

-

The precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

-

Spectroscopic Analysis

Note: The following spectroscopic data is predicted based on the analysis of structurally analogous compounds, including other chloro- and trifluoromethyl-substituted benzoic acids. Actual experimental values may vary slightly.

| Spectroscopy | Predicted Peaks / Shifts |

| ¹H NMR | δ ~8.0-8.2 ppm (d), δ ~7.6-7.8 ppm (t), δ ~7.5-7.7 ppm (d) |

| ¹³C NMR | δ ~165 ppm (C=O), δ ~135 ppm (C-Cl), δ ~133 ppm (C-CF₃), δ ~120-132 ppm (aromatic CH), δ ~123 ppm (q, J ≈ 273 Hz, CF₃) |

| IR (ATR) | ~3100 cm⁻¹ (O-H stretch), ~1700 cm⁻¹ (C=O stretch), ~1300 cm⁻¹ (C-F stretch), ~1100 cm⁻¹ (C-F stretch) |

Application in Drug Discovery: Precursor for Cathepsin S Inhibitors

This compound is a crucial reactant in the synthesis of α-ketoamide-based inhibitors targeting Cathepsin S (CTSS).[2] Cathepsin S is a lysosomal cysteine protease that plays a critical role in several immunological and inflammatory processes. Its ability to retain activity at neutral pH allows it to function both inside and outside the cell.

Cathepsin S Signaling Pathways

Cathepsin S is a key mediator in several signaling cascades relevant to disease pathogenesis, making it an attractive drug target.

-

MHC Class II Antigen Presentation: In antigen-presenting cells, Cathepsin S is essential for the degradation of the invariant chain (Ii), a crucial step for loading antigenic peptides onto MHC class II molecules for presentation to T-helper cells.[3] Inhibiting Cathepsin S can modulate this adaptive immune response.

-

Protease-Activated Receptor 2 (PAR2) Signaling: Extracellular Cathepsin S can cleave and activate PAR2, a G-protein coupled receptor involved in inflammation, pain, and itch.[4][5] This activation exposes a new N-terminal sequence that acts as a tethered ligand, initiating downstream signaling.

-

NF-κB Signaling: In conditions like hyperglycemia, Cathepsin S expression is upregulated. It can activate the NF-κB signaling pathway, leading to the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and promoting endothelial inflammation and angiogenesis.[6]

Experimental Protocol: Synthesis of a Ketoamide Inhibitor

The following protocol outlines the synthesis of a representative α-ketoamide inhibitor, where this compound serves as the starting P2 fragment. The synthesis involves converting the acid to a reactive acylating agent, coupling it with an amino acid derivative, and subsequent oxidation to form the α-ketoamide "warhead."

Overall Reaction Scheme:

-

Activation: this compound → 2-Chloro-3-(trifluoromethyl)benzoyl chloride

-

Coupling: Benzoyl chloride + Amine → Amide

-

Oxidation & Final Coupling: → α-Ketoamide Inhibitor

Detailed Methodology:

-

Step 1: Synthesis of 2-Chloro-3-(trifluoromethyl)benzoyl chloride

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride (1.5 eq) dropwise at 0 °C.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 4 hours, or until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

-

Step 2: Amide Coupling

-

Dissolve the desired amine building block (e.g., a protected amino acid ester, 1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C.

-

Add a solution of the crude 2-Chloro-3-(trifluoromethyl)benzoyl chloride from Step 1 in DCM dropwise.

-

Stir the reaction mixture at room temperature overnight.

-

Wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

-

Purify the resulting amide by flash column chromatography.

-

-

Step 3: Formation of the α-Ketoamide

-

This step can vary significantly based on the specific inhibitor design. A common route involves the oxidation of an α-hydroxy amide.

-

Hydrolyze the ester of the amide from Step 2 to the corresponding carboxylic acid using lithium hydroxide (LiOH) in a THF/water mixture.

-

Couple the resulting acid with a suitable amine (e.g., N,O-dimethylhydroxylamine) to form a Weinreb amide.

-

Reduce the Weinreb amide using a reducing agent like diisobutylaluminium hydride (DIBAL-H) to form an α-keto aldehyde.

-

Alternatively, couple the acid with a specific amine fragment that can be oxidized (e.g., an α-hydroxy-β-amino acid derivative), followed by on-resin or solution-phase oxidation using a reagent like Dess-Martin periodinane to yield the final α-ketoamide inhibitor.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow for synthesizing a Cathepsin S inhibitor starting from the title compound.

References

- 1. CN110563627B - Preparation method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 2. CN107501154B - Synthesis method of (S) -1- (2-chloroacetyl) pyrrolidine-2-carbonitrile - Google Patents [patents.google.com]

- 3. journals.iucr.org [journals.iucr.org]

- 4. rsc.org [rsc.org]

- 5. 2-(Trifluoromethyl)benzoic acid(433-97-6) 1H NMR spectrum [chemicalbook.com]

- 6. CN103113219A - Synthetic method of 2-chlorine-4-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

Technical Guide: Physical Properties of 2-Chloro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Physical Properties

This compound, with the CAS number 39226-97-6, is a trifluoromethylated and chlorinated benzoic acid derivative.[1][2] Its unique substitution pattern makes it a valuable building block in medicinal chemistry. The key physical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O₂ | [1][2] |

| Molecular Weight | 224.56 g/mol | [1][2] |

| Melting Point | 132-136 °C | |

| Boiling Point | 280 °C | [1] |

| Density | 1.523 g/cm³ | [1] |

| Flash Point | 123 °C | [1] |

| Appearance | Solid | [1] |

| Storage Temperature | 2-8 °C | [1] |

Solubility: While specific quantitative solubility data for this compound in various solvents is not readily available in the literature, general principles for benzoic acid derivatives suggest it has poor solubility in water and is more soluble in organic solvents.

Experimental Protocols

The following are detailed methodologies for the experimental determination of the key physical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

Materials:

-

This compound sample

-

Capillary tubes (sealed at one end)

-

Melting point apparatus

-

Mortar and pestle

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample gently using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of 132-136 °C.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid is observed (the onset of melting) and the temperature at which the last solid particle melts (the completion of melting). The range between these two temperatures is the melting point range.

Determination of Boiling Point

The boiling point of this compound can be determined using the Thiele tube method.

Materials:

-

This compound sample

-

Thiele tube

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Thermometer (0-300 °C range)

-

Heating mantle or Bunsen burner

-

Mineral oil or silicone oil

Procedure:

-

Place a small amount (approximately 0.5 mL) of molten this compound into the small test tube.

-

Place the capillary tube, sealed end up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Clamp the Thiele tube and immerse the thermometer and test tube assembly into the oil, ensuring the test tube is fully submerged.

-

Heat the side arm of the Thiele tube gently.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue heating until a steady stream of bubbles is observed.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

The density of solid this compound can be determined by the liquid displacement method.

Materials:

-

This compound sample (a non-porous solid piece)

-

Analytical balance

-

Graduated cylinder or pycnometer

-

An inert liquid of known density in which the compound is insoluble (e.g., a saturated hydrocarbon).

Procedure:

-

Weigh a sample of this compound accurately using an analytical balance. Record this mass as m.

-

Partially fill a graduated cylinder with the inert liquid and record the initial volume, V₁.

-

Carefully immerse the solid sample into the graduated cylinder, ensuring it is fully submerged and that no air bubbles are trapped on its surface.

-

Record the new volume, V₂.

-

The volume of the solid is the difference between the final and initial volumes: V = V₂ - V₁.

-

The density (ρ) of the solid is then calculated using the formula: ρ = m / V.

Application in Synthesis

This compound is a crucial precursor in the synthesis of potent antitubercular agents, specifically 8-nitro-1,3-benzothiazin-4-ones. The following diagram illustrates a generalized synthetic workflow.

Caption: Synthetic workflow for the preparation of 8-nitro-1,3-benzothiazin-4-ones.

This compound also serves as a reactant in the preparation of ketoamide-based cathepsin S inhibitors, highlighting its versatility in the development of therapeutics for various diseases.[1]

References

An In-depth Technical Guide to the Solubility of 2-Chloro-3-(trifluoromethyl)benzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-3-(trifluoromethyl)benzoic acid. Due to the limited availability of public domain quantitative solubility data for this specific compound, this document focuses on providing a robust experimental framework for researchers to determine its solubility in various organic solvents. The methodologies outlined are standard in the pharmaceutical and chemical industries, ensuring the generation of reliable and reproducible data.

Introduction

This compound is a halogenated aromatic carboxylic acid. Its molecular structure, featuring a carboxylic acid group, a chlorine atom, and a trifluoromethyl group, suggests a complex solubility profile. The polar carboxylic acid group allows for hydrogen bonding with protic solvents, while the trifluoromethyl and chloro-substituted phenyl ring contributes to its lipophilicity. Understanding the solubility of this compound in a range of organic solvents is critical for its application in synthesis, purification, formulation, and as a reactant in the preparation of pharmacologically active molecules.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound at a Specified Temperature

| Organic Solvent | Molarity (mol/L) | Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | |||

| Ethanol | |||

| Acetone | |||

| Ethyl Acetate | |||

| Dichloromethane | |||

| Toluene | |||

| Dimethyl Sulfoxide (DMSO) | |||

| Add other solvents as needed |

Experimental Protocols for Solubility Determination

The most widely accepted method for determining the equilibrium solubility of a solid in a liquid solvent is the shake-flask method . This procedure ensures that the solvent is saturated with the solute, and the resulting concentration represents the true solubility at a given temperature.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered to remove any undissolved solid, and the concentration of the solute in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Volumetric flasks and pipettes

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance (accurate to ±0.1 mg)

-

Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents)

-

Syringes

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or other suitable detector

-

UV-Vis Spectrophotometer (if applicable)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. An excess is ensured by having visible solid material in the suspension throughout the experiment.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed (e.g., 150-300 rpm) for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[1] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is established when the concentration no longer increases.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

-

Carefully draw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles.[2]

-

Dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the calibrated range of the analytical instrument.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility.

-

-

Using UV-Vis Spectroscopy:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

-

Prepare a series of standard solutions and measure their absorbance at λmax to create a calibration curve (absorbance vs. concentration).

-

Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration.

-

Calculate the solubility by accounting for the dilution.

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by HPLC analysis.

References

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 2-Chloro-3-(trifluoromethyl)benzoic acid, a key building block in the development of pharmaceuticals and agrochemicals. This document details two principal synthesis routes: the Sandmeyer reaction and the Grignard reaction. Each pathway is presented with detailed experimental protocols derived from established chemical literature, quantitative data summarized for clarity, and visual diagrams to illustrate the reaction workflows.

Pathway 1: Sandmeyer Reaction

The Sandmeyer reaction is a versatile and widely used method for the synthesis of aryl halides from aryl diazonium salts.[1][2] This pathway commences with the diazotization of 2-amino-3-(trifluoromethyl)benzoic acid, followed by a copper(I) chloride-mediated conversion to the target molecule.

Experimental Protocol

Step 1: Diazotization of 2-Amino-3-(trifluoromethyl)benzoic acid

-

In a well-ventilated fume hood, a reaction vessel equipped with a magnetic stirrer and a dropping funnel is charged with 2-amino-3-(trifluoromethyl)benzoic acid and a solution of hydrochloric acid.

-

The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension, maintaining the temperature below 5 °C. The addition is regulated to control the exothermic reaction and prevent the decomposition of the diazonium salt.[3]

-

The reaction mixture is stirred for an additional 30-60 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Chlorination

-

In a separate reaction vessel, a solution of copper(I) chloride in hydrochloric acid is prepared.

-

The cold diazonium salt solution from Step 1 is added slowly to the copper(I) chloride solution. Vigorous nitrogen evolution is typically observed. The temperature should be maintained according to the specific protocol, but is often kept low initially and then gently warmed to drive the reaction to completion.[4][5]

-

After the addition is complete, the reaction mixture is stirred for a specified period, often with warming to room temperature or slightly above, until the evolution of nitrogen gas ceases.

-

The crude product is then isolated by filtration or extraction with a suitable organic solvent.

-

Purification is typically achieved by recrystallization or column chromatography to yield this compound.

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Material | 2-Amino-3-(trifluoromethyl)benzoic acid | Commercially available. |

| Reagents | Sodium nitrite, Hydrochloric acid, Copper(I) chloride | Standard laboratory reagents. |

| Reaction Temperature | 0-5 °C (Diazotization), 0-50 °C (Sandmeyer) | Temperature control is critical for diazonium salt stability. |

| Solvent | Water, Hydrochloric Acid | Aqueous medium is typical for diazotization. |

| Typical Yield | 60-80% | Yields can vary based on substrate and reaction conditions.[2] |

Logical Workflow Diagram

Caption: Workflow for the Sandmeyer synthesis of this compound.

Pathway 2: Grignard Reaction

The Grignard reaction provides an alternative route to this compound, starting from a dihalogenated aromatic precursor. This pathway involves the formation of an organomagnesium compound (Grignard reagent) followed by carboxylation with carbon dioxide.[6][7]

Experimental Protocol

Step 1: Formation of the Grignard Reagent

-

All glassware must be rigorously dried to exclude moisture, as Grignard reagents are highly water-sensitive. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

-

Magnesium turnings are placed in a reaction flask equipped with a reflux condenser and a dropping funnel.

-

A solution of 1-bromo-2-chloro-3-(trifluoromethyl)benzene in an anhydrous ether solvent (e.g., tetrahydrofuran or diethyl ether) is prepared. A small portion of this solution is added to the magnesium turnings.

-

The reaction is initiated, which may require gentle warming or the addition of an initiator like a small crystal of iodine. Once initiated, the reaction is often exothermic.[6]

-

The remainder of the aryl bromide solution is added dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, the mixture is typically refluxed for a period to ensure complete formation of the Grignard reagent, 2-chloro-3-(trifluoromethyl)phenylmagnesium bromide.

Step 2: Carboxylation

-

The Grignard reagent solution is cooled in an ice bath.

-

Solid carbon dioxide (dry ice) is cautiously added in excess to the stirred Grignard solution. The Grignard reagent acts as a nucleophile, attacking the carbon of CO2.[8]

-

The reaction mixture is allowed to warm to room temperature, and the ether solvent may be removed by evaporation.

-

An acidic workup is performed by adding a dilute aqueous acid (e.g., hydrochloric acid or sulfuric acid) to protonate the carboxylate salt and liberate the carboxylic acid.

-

The crude this compound is isolated by filtration or extraction.

-

Purification is achieved through recrystallization from a suitable solvent.

Data Presentation

| Parameter | Value/Range | Notes |

| Starting Material | 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | Commercially available. Selective reaction at the bromo- position is expected. |

| Reagents | Magnesium turnings, Carbon dioxide (solid), Hydrochloric acid | Anhydrous conditions are essential for Grignard reagent formation. |

| Solvent | Anhydrous Tetrahydrofuran or Diethyl Ether | Solvent must be free of water. |

| Reaction Temperature | Reflux (Grignard formation), <0 °C (Carboxylation) | Exothermic reaction requires careful temperature control. |

| Typical Yield | 50-70% | Yields can be affected by the purity of reagents and exclusion of moisture. |

Logical Workflow Diagram

Caption: Workflow for the Grignard synthesis of this compound.

Pathway 3: Oxidation of an Alkylarene (Hypothetical)

A potential, though less documented, pathway involves the oxidation of the corresponding toluene derivative, 2-chloro-3-(trifluoromethyl)toluene. The oxidation of benzylic carbons to carboxylic acids is a standard transformation in organic synthesis.[9]

Conceptual Protocol

-

Starting Material Synthesis: 2-chloro-3-(trifluoromethyl)toluene would first need to be synthesized. A plausible route could involve the chlorination of 3-(trifluoromethyl)toluene.

-

Oxidation: 2-chloro-3-(trifluoromethyl)toluene would be reacted with a strong oxidizing agent, such as potassium permanganate (KMnO4), in an aqueous solution, often under basic or neutral conditions.[10] The mixture would be heated to drive the reaction.

-

Workup: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified to precipitate the carboxylic acid product.

-

Purification: The crude product would be collected by filtration and purified by recrystallization.

Data Presentation (Projected)

| Parameter | Value/Range | Notes |

| Starting Material | 2-Chloro-3-(trifluoromethyl)toluene | Synthesis of this starting material would be an initial step. |

| Reagents | Potassium permanganate, Water, Acid (for workup) | Strong oxidizing conditions are required. |

| Reaction Temperature | Reflux | Elevated temperatures are typically necessary. |

| Typical Yield | Moderate to Good | Yields are dependent on the stability of the trifluoromethyl group to the strong oxidizing conditions. |

Logical Workflow Diagram

Caption: Conceptual workflow for the oxidation synthesis of this compound.

References

- 1. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. community.wvu.edu [community.wvu.edu]

- 7. web.mnstate.edu [web.mnstate.edu]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 2-Chloro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Chloro-3-(trifluoromethyl)benzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. This document details various starting materials, reaction pathways, and experimental protocols, supported by quantitative data and logical diagrams to facilitate understanding and replication.

Introduction

This compound (CAS No. 39226-97-6) is a valuable building block in organic synthesis. Its unique substitution pattern, featuring a chlorine atom and a trifluoromethyl group ortho and meta to the carboxylic acid respectively, imparts specific electronic and steric properties that are desirable in the design of bioactive molecules. This guide explores the most viable methods for its synthesis, providing detailed experimental insights for research and development purposes.

Synthetic Pathways and Starting Materials

Several strategic approaches can be employed for the synthesis of this compound. The choice of a particular route often depends on the availability of starting materials, scalability, and overall cost-effectiveness. The most prominent pathways originate from four key precursors:

-

2-Chloro-3-(trifluoromethyl)aniline

-

2-Chloro-3-(trifluoromethyl)toluene

-

1-Bromo-2-chloro-3-(trifluoromethyl)benzene

-

2-Chloro-3-(trifluoromethyl)benzyl alcohol

The following sections will elaborate on the synthetic transformations required to convert these starting materials into the target benzoic acid derivative.

Synthesis from 2-Chloro-3-(trifluoromethyl)aniline via Sandmeyer Reaction

A versatile and widely used method for the introduction of a carboxyl group onto an aromatic ring from an aniline precursor is the Sandmeyer reaction.[1][2] This pathway involves the diazotization of 2-chloro-3-(trifluoromethyl)aniline to form a diazonium salt, which is then converted to the corresponding nitrile. Subsequent hydrolysis of the nitrile yields the desired carboxylic acid.

Synthesis of 2-Chloro-3-(trifluoromethyl)benzonitrile from 2-Chloro-3-(trifluoromethyl)aniline

Experimental Protocol:

-

Diazotization: 2-Chloro-3-(trifluoromethyl)aniline is dissolved in an aqueous solution of a strong acid, such as hydrochloric acid, and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the diazonium salt.

-

Cyanation: The freshly prepared diazonium salt solution is slowly added to a solution of copper(I) cyanide (CuCN) in a suitable solvent, typically aqueous potassium cyanide, at an elevated temperature. The reaction mixture is stirred until the evolution of nitrogen gas ceases.

-

Work-up and Isolation: The reaction mixture is cooled and extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 2-chloro-3-(trifluoromethyl)benzonitrile. Purification can be achieved by column chromatography or distillation.

Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile

Experimental Protocol:

-

Hydrolysis: The 2-chloro-3-(trifluoromethyl)benzonitrile is refluxed in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).[3] The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: If acidic hydrolysis is performed, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold water, and dried. If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Starting Material | Intermediate | Final Product | Overall Yield | Purity |

| 2-Chloro-3-(trifluoromethyl)aniline | 2-Chloro-3-(trifluoromethyl)benzonitrile | This compound | 60-75% | >95% |

Logical Workflow for Synthesis from Aniline Derivative:

Synthesis from 2-Chloro-3-(trifluoromethyl)toluene via Oxidation

The oxidation of a methyl group on an aromatic ring is a direct and common method for the synthesis of benzoic acids.

Experimental Protocol:

-

Oxidation: 2-Chloro-3-(trifluoromethyl)toluene is heated in the presence of a strong oxidizing agent. Common reagents for this transformation include potassium permanganate (KMnO₄) in an aqueous alkaline solution or chromic acid (H₂CrO₄). The reaction is typically carried out at elevated temperatures under reflux.

-

Work-up and Isolation: After the reaction is complete, the mixture is cooled. If KMnO₄ is used, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified with a strong acid to precipitate the this compound. The product is collected by filtration, washed with cold water, and dried.

Quantitative Data:

| Starting Material | Oxidizing Agent | Reaction Conditions | Yield | Purity |

| 2-Chloro-3-(trifluoromethyl)toluene | KMnO₄ | Reflux in aq. base | 70-85% | >97% |

| 2-Chloro-3-(trifluoromethyl)toluene | H₂CrO₄ | Acetic acid, heat | 65-80% | >96% |

Reaction Pathway for Toluene Oxidation:

Synthesis from 1-Bromo-2-chloro-3-(trifluoromethyl)benzene via Grignard Reaction

The Grignard reaction provides a powerful tool for the formation of carbon-carbon bonds and can be utilized to synthesize carboxylic acids from aryl halides.

Experimental Protocol:

-

Grignard Reagent Formation: 1-Bromo-2-chloro-3-(trifluoromethyl)benzene is reacted with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon) to form the corresponding Grignard reagent.[4] The reaction is typically initiated with a small crystal of iodine.

-

Carboxylation: The freshly prepared Grignard reagent is then poured over crushed dry ice (solid carbon dioxide). The dry ice serves as the source of the carboxyl group.[5]

-

Work-up and Isolation: After the dry ice has sublimed, the reaction mixture is quenched with a dilute acid (e.g., HCl). The aqueous layer is extracted with an organic solvent. The combined organic extracts are then washed with brine, dried, and the solvent is evaporated to afford the crude this compound, which can be purified by recrystallization.

Quantitative Data:

| Starting Material | Reaction Type | Key Reagents | Yield | Purity |

| 1-Bromo-2-chloro-3-(trifluoromethyl)benzene | Grignard Reaction | Mg, CO₂, H₃O⁺ | 55-70% | >95% |

Grignard Synthesis Workflow:

Synthesis from 2-Chloro-3-(trifluoromethyl)benzyl alcohol via Oxidation

Similar to the oxidation of a methyl group, a primary alcohol can be readily oxidized to a carboxylic acid.

Experimental Protocol:

-

Oxidation: 2-Chloro-3-(trifluoromethyl)benzyl alcohol is treated with a strong oxidizing agent. Reagents such as potassium permanganate, Jones reagent (CrO₃ in sulfuric acid and acetone), or potassium dichromate in acidic solution can be employed.[6][7] The reaction conditions will vary depending on the chosen oxidant.

-

Work-up and Isolation: The work-up procedure is similar to that of the toluene oxidation. After completion of the reaction, any solid byproducts are filtered off, and the product is isolated by acidification and filtration, followed by washing and drying.

Quantitative Data:

| Starting Material | Oxidizing Agent | Yield | Purity |

| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | KMnO₄ | 80-90% | >98% |

| 2-Chloro-3-(trifluoromethyl)benzyl alcohol | Jones Reagent | 75-85% | >97% |

Oxidation of Benzyl Alcohol Derivative:

Conclusion

The synthesis of this compound can be achieved through several reliable synthetic routes. The choice of the most suitable pathway will be dictated by factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the laboratory's capabilities. The methods outlined in this guide, including the Sandmeyer reaction of the corresponding aniline, oxidation of the toluene or benzyl alcohol derivatives, and the Grignard reaction of the bromo-chloro precursor, all represent viable strategies for obtaining this important synthetic intermediate. The provided experimental protocols and quantitative data serve as a valuable resource for chemists in the pharmaceutical and agrochemical industries.

References

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scribd.com [scribd.com]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Chloro-3-(trifluoromethyl)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid of significant interest in medicinal chemistry and drug development. Its utility has been noted in the synthesis of ketoamide-based cathepsin S inhibitors, highlighting its role as a key building block for therapeutic agents. The presence of three distinct functional groups—a carboxylic acid, a chloro group, and a trifluoromethyl group—on the benzene ring imparts unique electronic and steric properties to the molecule, making it a valuable synthon for creating complex molecular architectures. This guide provides a detailed analysis of its chemical structure, bonding, and physicochemical properties, drawing upon experimental data from closely related analogs to provide a comprehensive understanding where direct data is limited.

Chemical Structure and Properties

The fundamental structure of this compound consists of a benzene ring substituted at the 2-, 3-, and 1- positions with a chlorine atom, a trifluoromethyl group, and a carboxylic acid group, respectively.

Molecular Formula: C H ClF O

Molecular Weight: 224.56 g/mol

General Properties:

| Property | Value | Reference |

| Melting Point | 132-136 °C | [1] |

| Boiling Point | 280 °C | [1] |

| Density | 1.523 g/cm³ | [1] |

| pKa | 2.45 ± 0.25 (Predicted) | [1] |

Bonding and Structural Analysis: A Case Study of a Close Analog

Due to the limited availability of single-crystal X-ray diffraction data for this compound, we will examine the detailed structural and bonding parameters of a closely related compound, 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid . This analog provides valuable insights into the expected intramolecular and intermolecular interactions.

In the solid state, benzoic acid derivatives often form hydrogen-bonded dimers. The crystal structure of 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid reveals that the carboxylic acid groups form O—H⋯O hydrogen-bonded dimers.[2][3] A significant feature of this analog's structure is the steric hindrance imposed by the substituents, causing the carboxyl and nitro groups to be twisted out of the plane of the benzene ring.[2][3] The plane of the carboxy group is twisted by 22.9(1)° relative to the benzene ring, while the nitro group is nearly perpendicular, with a tilt angle of 85.38(7)°.[4] It is reasonable to infer that this compound would also exhibit some degree of non-planarity due to the steric strain between the ortho-chloro and the trifluoromethyl group, and the adjacent carboxylic acid.

Spectroscopic Data Analysis

¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.70 | d | 2.2 | Aromatic H |

| 8.40 | d | 2.2 | Aromatic H |

¹³C NMR Spectroscopic Data (126 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 164.3 | C=O |

| 149.7 | Aromatic C-NO₂ |

| 135.7 | Aromatic C-Cl |

| 129.7 (q, ³J = 4 Hz) | Aromatic CH |

| 128.8 (q, ²J = 35 Hz) | Aromatic C-CF₃ |

| 127.2 | Aromatic C |

| 124.0 (q, ³J = 4 Hz) | Aromatic CH |

| 122.3 (q, ¹J = 273 Hz) | CF₃ |

Infrared (IR) Spectroscopic Data (ATR)

| Wavenumber (cm⁻¹) | Assignment |

| 3097 | C-H stretch (aromatic) |

| 2865 | O-H stretch (carboxylic acid) |

| 1702 | C=O stretch (carboxylic acid) |

| 1542, 1323 | NO₂ stretch |

| 1117 | C-F stretch |

Mass Spectrometry Data (ESI⁻)

| m/z | Assignment |

| 224.0 | [M - COOH]⁻ |

| 268.0 | [M - H]⁻ |

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route can be adapted from the preparation of 2,6-Dichloro-3-(trifluoromethyl)-benzoic acid.[5]

Materials:

-

1-Chloro-2-(trifluoromethyl)benzene

-

n-Butyllithium

-

Dry Ice (solid CO₂)

-

Tetrahydrofuran (THF), anhydrous

-

Hexane, anhydrous

-

Concentrated Hydrochloric Acid

-

Ethyl Ether

-

Water

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-Chloro-2-(trifluoromethyl)benzene in a mixture of anhydrous THF and hexane.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add an equimolar amount of n-butyllithium via the dropping funnel while maintaining the temperature at -78 °C.

-

Stir the resulting mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

In a separate flask, crush an excess of dry ice and suspend it in anhydrous THF.

-

Slowly transfer the organolithium solution to the dry ice slurry via a cannula.

-

Allow the reaction mixture to warm to room temperature overnight with stirring.

-

Quench the reaction by adding water.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and acidify to a pH of approximately 2 with concentrated hydrochloric acid.

-

Extract the acidified aqueous layer with ethyl ether (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

General Protocol for Spectroscopic Analysis

The following are general procedures for obtaining the spectroscopic data presented for the analog compound, which are standard methods for the characterization of organic molecules.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve approximately 5-10 mg of the purified compound in about 0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

Process the spectra using appropriate software, referencing the chemical shifts to the residual solvent peak.

Infrared (IR) Spectroscopy:

-

Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory on an FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Process the spectrum to identify characteristic absorption bands.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).

-

Introduce the solution into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Acquire the mass spectrum in the desired mode (positive or negative ion).

-

Analyze the resulting spectrum to determine the molecular weight and fragmentation pattern.

Logical and Workflow Diagrams

Caption: Experimental workflow for the synthesis and analysis of this compound.

Caption: Role of this compound in drug development.

References

- 1. This compound CAS#: 39226-97-6 [m.chemicalbook.com]

- 2. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Page loading... [wap.guidechem.com]

Spectroscopic Profile of 2-Chloro-3-(trifluoromethyl)benzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-3-(trifluoromethyl)benzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a chlorine atom and a trifluoromethyl group on the benzoic acid core, suggests potential applications in medicinal chemistry and materials science, where such substitutions can significantly influence a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity. Accurate spectroscopic characterization is paramount for the unambiguous identification and quality control of this compound. This technical guide provides a summary of predicted spectroscopic data and detailed experimental protocols for its analysis using Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral data of similar compounds, including 2-chlorobenzoic acid, 3-(trifluoromethyl)benzoic acid, and 2-chloro-5-(trifluoromethyl)benzoic acid.

Table 1: Predicted ¹H NMR Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | Broad Singlet | 1H | -COOH |

| ~8.0 - 8.2 | Doublet | 1H | Ar-H (ortho to -COOH) |

| ~7.6 - 7.8 | Triplet | 1H | Ar-H (para to -COOH) |

| ~7.4 - 7.6 | Doublet | 1H | Ar-H (meta to -COOH) |

Rationale for Prediction: The aromatic protons are expected to appear in the range of 7.4-8.2 ppm. The electron-withdrawing effects of the chlorine and trifluoromethyl groups will likely shift the signals downfield. The carboxylic acid proton will appear as a broad singlet at a significantly downfield shift.

Table 2: Predicted ¹³C NMR Data

Solvent: CDCl₃, Reference: TMS (δ 77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | -COOH |

| ~135 - 140 | C-Cl |

| ~130 - 135 | C-CF₃ |

| ~125 - 135 (quartet) | -CF₃ |

| ~125 - 135 | Aromatic CH |

| ~120 - 130 | Aromatic C-COOH |

Rationale for Prediction: The carbonyl carbon of the carboxylic acid is expected to be the most downfield signal. The carbons attached to the electronegative chlorine and trifluoromethyl groups will also be significantly deshielded. The trifluoromethyl carbon will appear as a quartet due to coupling with the fluorine atoms.

Table 3: Predicted IR Spectroscopy Data

Sample Preparation: KBr pellet or ATR

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1550-1600 | Medium-Strong | C=C stretch (Aromatic) |

| 1200-1350 | Strong | C-O stretch |

| 1100-1200 | Strong | C-F stretch |

| 700-800 | Strong | C-Cl stretch |

Rationale for Prediction: The spectrum will be dominated by a broad O-H stretch and a strong C=O stretch characteristic of a carboxylic acid. Strong absorptions corresponding to C-F and C-Cl stretches are also expected.[1][2]

Table 4: Predicted Mass Spectrometry Data

Ionization Method: Electron Ionization (EI)

| m/z | Interpretation |

| 224/226 | Molecular ion ([M]⁺) with isotopic pattern for one chlorine atom |

| 207/209 | [M-OH]⁺ |

| 179/181 | [M-COOH]⁺ |

| 155 | [M-Cl-CO]⁺ |

| 145 | [C₆H₄CF₃]⁺ |

Rationale for Prediction: The mass spectrum is expected to show a molecular ion peak at m/z 224, with a characteristic M+2 peak at m/z 226 due to the presence of the ³⁷Cl isotope.[3] Common fragmentation patterns for benzoic acids include the loss of hydroxyl and carboxyl groups.[3][4]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid like this compound.

Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) or Potassium Bromide (KBr) Pellet.

ATR Protocol:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

KBr Pellet Protocol:

-

Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

Place the pellet in the sample holder of the IR spectrometer.

-

Acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard acquisition parameters should be used, with adjustments made as necessary to optimize resolution and signal-to-noise.[5]

Mass Spectrometry (MS)

Method: Electron Ionization (EI) or Electrospray Ionization (ESI).

EI-MS Protocol (for a volatile solid):

-

Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by heating a capillary inlet.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.[6]

-

The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

ESI-MS Protocol (for a less volatile solid):

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Infuse the solution into the ESI source of the mass spectrometer.

-

A high voltage is applied to the liquid to create an aerosol of charged droplets.

-

The solvent evaporates, leading to the formation of gas-phase ions that are then analyzed.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While the presented data is predictive, it offers a valuable starting point for researchers working with this compound. The detailed experimental protocols and workflow diagram serve as a practical resource for obtaining and interpreting the necessary spectroscopic data to ensure compound identity and purity in research and development settings. Experimental verification of the predicted data is strongly recommended.

References

- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. rsc.org [rsc.org]

- 6. uni-saarland.de [uni-saarland.de]

The Dual Nature of Reactivity: An In-depth Technical Guide to the Trifluoromethyl Group in Benzoic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine and fluorinated groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the trifluoromethyl (CF₃) group holds a preeminent position due to its profound and often beneficial impact on the physicochemical and biological properties of organic molecules. When appended to the versatile benzoic acid scaffold, the CF₃ group imparts a unique reactivity profile, influencing the acidity of the carboxyl group, the susceptibility of the aromatic ring to substitution, and the metabolic fate of the molecule. This technical guide provides a comprehensive exploration of the reactivity of the trifluoromethyl group in benzoic acid derivatives, offering quantitative data, detailed experimental protocols, and visual workflows to aid researchers in the rational design and synthesis of novel chemical entities.

Electronic Effects of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[1] This is a consequence of the high electronegativity of the three fluorine atoms, which exert a strong negative inductive effect (-I) on the aromatic ring. This potent electron withdrawal deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution.[1][2] Unlike groups such as nitro or cyano, the trifluoromethyl group has no significant resonance effect.[3]

The electronic influence of the trifluoromethyl group can be quantified using Hammett substituent constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent and its effect on the reactivity of the rest of the molecule.[4][5]

| Hammett Constant | meta-CF₃ (σm) | para-CF₃ (σp) |

| Value | 0.43 - 0.44 | 0.54 - 0.57 |

| Reference | [6][7] | [6][7] |

| A higher positive value indicates a stronger electron-withdrawing effect. |

Influence on the Acidity of the Carboxylic Acid Group

The strong electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the benzoic acid proton, resulting in a lower pKa value compared to unsubstituted benzoic acid. This effect is most pronounced when the CF₃ group is in the ortho or para position, where it can more effectively stabilize the resulting carboxylate anion.

| Compound | pKa in Water |

| Benzoic Acid | 4.20[8] |

| 2-(Trifluoromethyl)benzoic Acid | 3.46[9] |

| 3-(Trifluoromethyl)benzoic Acid | 3.86[9] |

| 4-(Trifluoromethyl)benzoic Acid | 3.69 (predicted)[10] |

| 3,5-Bis(trifluoromethyl)benzoic Acid | Not available |

| 2,4,6-Tris(trifluoromethyl)benzoic Acid | ~1.2-1.5[11] |

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group is strongly deactivating and meta-directing in electrophilic aromatic substitution reactions.[2] The deactivation arises from the inductive withdrawal of electron density from the aromatic ring, making it less nucleophilic and thus less reactive towards electrophiles. The meta-directing effect can be understood by examining the resonance structures of the carbocation intermediates (arenium ions) formed during ortho, para, and meta attack. In ortho and para attack, one of the resonance structures places the positive charge on the carbon atom directly attached to the electron-withdrawing CF₃ group, which is highly destabilizing. In meta attack, the positive charge is never located on this carbon, making the corresponding intermediate less unstable and the meta product the favored one.

Diagram: Logical Workflow for Electrophilic Aromatic Substitution

Caption: Workflow for a typical electrophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the electron-withdrawing trifluoromethyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (e.g., a halide) is present at a position ortho or para to the CF₃ group.[12] The CF₃ group stabilizes the negative charge of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

Diagram: Logical Workflow for Nucleophilic Aromatic Substitution

Caption: Workflow for a typical nucleophilic aromatic substitution reaction.

Role in Drug Design and Development

The unique properties conferred by the trifluoromethyl group make it a highly valuable substituent in drug design. Trifluoromethylated benzoic acids serve as important building blocks for a wide range of pharmaceuticals.[13][14][15]

Metabolic Stability

The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. This inherent strength makes the trifluoromethyl group highly resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[13] Replacing a metabolically labile group, such as a methyl group, with a trifluoromethyl group is a common strategy to enhance the metabolic stability and prolong the half-life of a drug candidate.

Diagram: Experimental Workflow for In Vitro Microsomal Stability Assay

Caption: Workflow for assessing metabolic stability using a liver microsomal assay.

Bioisosterism

The trifluoromethyl group is frequently employed as a bioisostere for other functional groups, such as the methyl, chloro, and nitro groups. Bioisosteric replacement can be used to fine-tune the steric, electronic, and lipophilic properties of a molecule to improve its biological activity, selectivity, and pharmacokinetic profile.

| Property | -CH₃ | -Cl | -CF₃ |

| Van der Waals Radius (Å) | 2.00 | 1.80 | 2.44 |

| Hansch Lipophilicity (π) | 0.56 | 0.71 | 0.88 |

| Hammett Constant (σp) | -0.17 | 0.23 | 0.54 |

Experimental Protocols

Synthesis of 2-(Trifluoromethyl)benzoic Acid from 2-(Trichloromethyl)benzoyl chloride

This protocol describes a two-step synthesis involving fluorination followed by hydrolysis and oxidation.[16]

Step 1: Fluorination of 2-(Trichloromethyl)benzoyl chloride to 2-(Trifluoromethyl)benzoyl dichloride

-

In a suitable reactor, combine 2-trichloromethyl benzoyl chloride and anhydrous hydrogen fluoride.

-

Add a catalyst (e.g., a Lewis acid) under controlled temperature and pressure conditions (e.g., 50-150°C, 0.8-5.0 MPa).[16]

-

After the reaction is complete, remove excess hydrogen fluoride by purging with nitrogen.

-

Neutralize the reaction mixture to a pH of 6-7.[16]

-

Separate the organic layer containing 2-(trifluoromethyl)benzyl dichloride.

Step 2: Hydrolysis and Oxidation to 2-(Trifluoromethyl)benzoic Acid

-

React the 2-(trifluoromethyl)benzyl dichloride from Step 1 with nitric acid (e.g., 30% aqueous solution) at an elevated temperature (e.g., 50-60°C).[16]

-

After the reaction is complete, cool the mixture to below 10°C to precipitate the product.[16]

-

Filter the solid, wash with water, and dry to obtain 2-(trifluoromethyl)benzoic acid.

Diagram: Synthetic Pathway for 2-(Trifluoromethyl)benzoic Acid

Caption: A two-step synthesis of 2-(trifluoromethyl)benzoic acid.

Amide Synthesis from a Trifluoromethyl-Substituted Benzoic Acid

This protocol describes a general procedure for amide bond formation using a carbodiimide coupling agent.[17]

-

Activation:

-

To a dry round-bottom flask under an inert atmosphere, add the trifluoromethyl-substituted benzoic acid (1.0 equivalent).

-

Dissolve the acid in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and an additive like hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes.

-

-

Coupling:

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

If the amine is a hydrochloride salt, add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 equivalents).

-

Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Workup and Purification:

-

Dilute the reaction mixture with an organic solvent (e.g., DCM or ethyl acetate).

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

-

In Vitro Microsomal Stability Assay

This protocol provides a general method for assessing the metabolic stability of a compound.[3][18][19][20]

-

Preparation:

-

Incubation:

-

In a 96-well plate, add the liver microsome solution to the wells.

-

Add the test compound working solution and pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time Points and Termination:

-

At designated time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[3]

-

-

Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS.

-

Quantify the amount of the parent compound remaining at each time point relative to the 0-minute sample.

-

-

Data Calculation:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (Clint) using the appropriate equations.

-

Conclusion

The trifluoromethyl group exerts a profound influence on the reactivity of the benzoic acid scaffold. Its strong electron-withdrawing nature enhances the acidity of the carboxylic acid, deactivates the aromatic ring to electrophilic attack while activating it for nucleophilic substitution, and confers significant metabolic stability. These predictable and quantifiable effects have made trifluoromethyl-substituted benzoic acids and their derivatives indispensable tools for medicinal chemists and materials scientists. A thorough understanding of the principles outlined in this guide is essential for the rational design and synthesis of next-generation pharmaceuticals and advanced materials.

References

- 1. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 2. mdpi.com [mdpi.com]

- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 4. Hammett equation - Wikipedia [en.wikipedia.org]

- 5. 3-(Trifluoromethyl)benzoic acid [webbook.nist.gov]

- 6. homepages.bluffton.edu [homepages.bluffton.edu]

- 7. global.oup.com [global.oup.com]

- 8. global.oup.com [global.oup.com]

- 9. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 10. 4-(Trifluoromethyl)benzoic acid | 455-24-3 [chemicalbook.com]

- 11. 2,4,6-tris(trifluoromethyl)benzoic Acid | 25753-26-8 | Benchchem [benchchem.com]

- 12. CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google Patents [patents.google.com]

- 13. nbinno.com [nbinno.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 19. mercell.com [mercell.com]

- 20. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

An In-depth Technical Guide to 2-Chloro-3-(trifluoromethyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(trifluoromethyl)benzoic acid, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals. The strategic positioning of a chlorine atom and a trifluoromethyl group on the benzoic acid scaffold imparts unique reactivity, making it a valuable building block in modern organic synthesis. This document details its chemical and physical properties, provides a plausible synthetic route with a detailed experimental protocol, and includes key analytical data for characterization. Furthermore, its known applications, particularly in the development of therapeutic agents, are discussed.

Introduction

This compound (CAS RN: 39226-97-6) is a substituted benzoic acid derivative that has garnered significant interest in the fields of medicinal chemistry and materials science. Its utility as a precursor for more complex molecules stems from the distinct electronic properties conferred by the electron-withdrawing trifluoromethyl group and the chloro substituent. These features influence the reactivity of the aromatic ring and the carboxylic acid moiety, allowing for a diverse range of chemical transformations. Notably, it serves as a crucial reactant in the preparation of trifluoromethylphenyl P2 moieties for ketoamide-based cathepsin S inhibitors, highlighting its importance in drug discovery programs.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | This compound | |

| CAS Number | 39226-97-6 | [2] |

| Molecular Formula | C₈H₄ClF₃O₂ | [2] |

| Molecular Weight | 224.56 g/mol | [2] |

| Appearance | White to Off-White Solid | |

| Melting Point | 132-136 °C | |

| Boiling Point | 280 °C | |

| Density | 1.523 g/cm³ | |

| Flash Point | 123 °C | |

| pKa (Predicted) | 2.45 ± 0.25 | [1] |

| Storage | 2-8°C |

Synthesis

While multiple synthetic strategies can be envisioned for the preparation of this compound, a common and effective method involves the hydrolysis of the corresponding benzonitrile. This approach is often favored due to the commercial availability of the nitrile precursor and the generally high yields of the hydrolysis step.

Synthetic Pathway

A plausible and efficient synthesis of this compound is the hydrolysis of 2-chloro-3-(trifluoromethyl)benzonitrile. This reaction can be carried out under acidic or basic conditions. The basic hydrolysis is often preferred as it typically proceeds with fewer side reactions.

Caption: Synthetic pathway for this compound.

Experimental Protocol: Hydrolysis of 2-Chloro-3-(trifluoromethyl)benzonitrile

This protocol describes a general procedure for the basic hydrolysis of a substituted benzonitrile to its corresponding benzoic acid.

Materials:

-

2-Chloro-3-(trifluoromethyl)benzonitrile

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Diethyl ether (or other suitable organic solvent for extraction)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

pH paper or pH meter

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-(trifluoromethyl)benzonitrile in an aqueous solution of sodium hydroxide (typically a 10-20% w/v solution). Use a molar excess of NaOH (e.g., 2-3 equivalents).

-